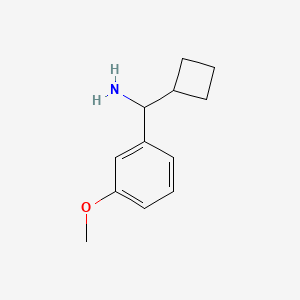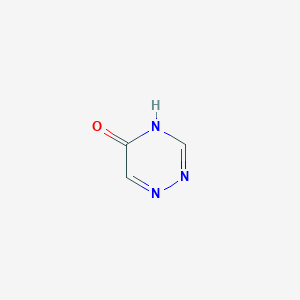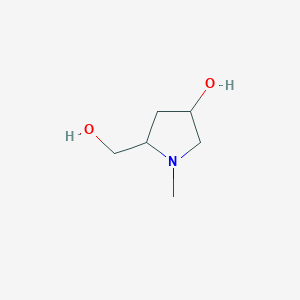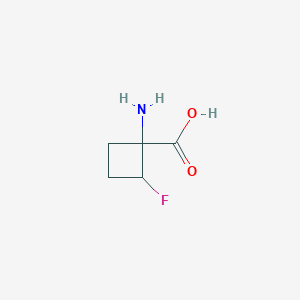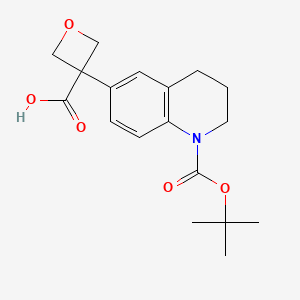
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, an oxetane ring, and a tert-butoxycarbonyl (Boc) protecting group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the oxetane ring and the Boc protecting group. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of high-value products.
作用機序
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring and oxetane ring can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The Boc protecting group can be removed under specific conditions, allowing for further modification of the compound.
類似化合物との比較
Similar Compounds
- 3-(tert-Butoxycarbonylamino)oxetane-3-carboxylic acid
- 3-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline
- 3-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-ylamine
Uniqueness
Compared to similar compounds, 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is unique due to the presence of both the quinoline and oxetane rings. This combination of structural features allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C18H23NO5 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-4-5-12-9-13(6-7-14(12)19)18(15(20)21)10-23-11-18/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,21) |
InChIキー |
TVPCRBJRMWZEDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(COC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


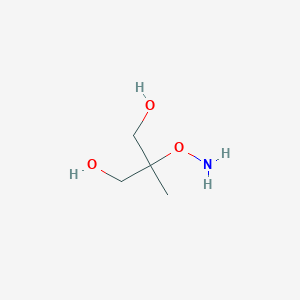


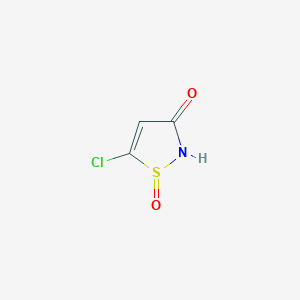

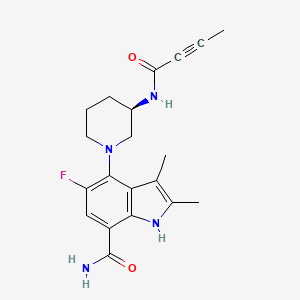
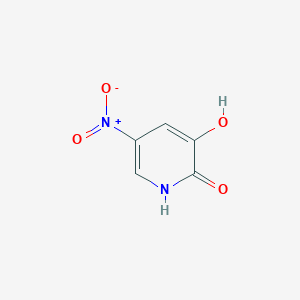

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
